2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Medicinal Chemistry Synthetic Methodology Formulation Science

2-Chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CAS 2138213-64-4) is an organic compound comprising a pyridazine core, a chloroacetamide functional group, and a stabilizing hydrochloride salt. With a molecular formula of C6H7Cl2N3O and a molecular weight of 208.04 g/mol, it serves primarily as a reactive intermediate in the synthesis of heterocyclic compounds for medicinal chemistry and agrochemical research.

Molecular Formula C6H7Cl2N3O
Molecular Weight 208.04
CAS No. 2138213-64-4
Cat. No. B2909131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride
CAS2138213-64-4
Molecular FormulaC6H7Cl2N3O
Molecular Weight208.04
Structural Identifiers
SMILESC1=CC(=NN=C1)NC(=O)CCl.Cl
InChIInChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H
InChIKeyQLOHJDGDFHHQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride (CAS 2138213-64-4): A Pyridazine-Based Chloroacetamide Building Block for Pharmaceutical and Agrochemical Synthesis


2-Chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CAS 2138213-64-4) is an organic compound comprising a pyridazine core, a chloroacetamide functional group, and a stabilizing hydrochloride salt [1]. With a molecular formula of C6H7Cl2N3O and a molecular weight of 208.04 g/mol, it serves primarily as a reactive intermediate in the synthesis of heterocyclic compounds for medicinal chemistry and agrochemical research [1]. The compound is supplied at a typical purity of 95%+ and is intended strictly for research use [1].

Why 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride (CAS 2138213-64-4) Cannot Be Freely Substituted with Analogous Chloroacetamide Heterocycles


In-class chloroacetamide building blocks bearing different heteroaromatic amines (e.g., pyridine, pyrimidine) are not interchangeable due to fundamental differences in electronic properties, basicity, and hydrogen-bonding capacity that govern reactivity in both synthetic transformations and biological target engagement. Pyridazine possesses a significantly lower pKa (2.0) compared to pyridine (5.2) and a distinct dipole moment (4.22 D) [1], rendering the pyridazine scaffold more electron-deficient and altering its susceptibility to nucleophilic attack and metabolic processing. Furthermore, the hydrochloride salt form of this specific compound provides enhanced aqueous solubility and handling stability that are absent in the corresponding free base analogs, directly impacting experimental reproducibility and formulation workflows [2]. These physicochemical disparities translate into non-equivalent performance in nucleophilic substitution reactions, cross-coupling sequences, and structure-activity relationships (SAR) within medicinal chemistry programs. Substituting a pyridazine-based chloroacetamide with a pyridine or pyrimidine congener will, therefore, likely produce different reaction kinetics, divergent synthetic yields, and altered biological outcomes, undermining the integrity of a synthetic route or a SAR investigation.

Quantitative Differentiation Evidence for 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride (CAS 2138213-64-4) Against Closest Analogs


Hydrochloride Salt Form Confers Superior Aqueous Solubility and Handling Stability Relative to Free Base Analogs

The compound is supplied as a hydrochloride salt, which is reported to enhance aqueous solubility and improve physical stability compared to its corresponding free base (2-chloro-N-(pyridazin-3-yl)acetamide) [1]. While quantitative solubility data (e.g., mg/mL in water) are not publicly available for this specific entity, the general principle that hydrochloride salt formation increases the water solubility of basic nitrogen-containing heterocycles is well-established in pharmaceutical sciences. This attribute facilitates easier handling, accurate weighing, and dissolution during synthetic or assay preparation workflows.

Medicinal Chemistry Synthetic Methodology Formulation Science

Pyridazine Core Exhibits a Significantly Lower pKa (2.0) and Higher Dipole Moment (4.22 D) than Pyridine Analogs, Dictating Distinct Reactivity and Binding Modes

The pyridazine heterocycle in the target compound has an experimentally determined pKa of 2.0 and a dipole moment of 4.22 D [1]. In contrast, the pyridine analog (e.g., 2-chloro-N-(pyridin-2-yl)acetamide) possesses a pKa of 5.2 and a dipole moment of 2.22 D, while the pyrimidine analog (2-chloro-N-(pyrimidin-2-yl)acetamide) has a pKa of 0.93 and a dipole moment of 2.33 D [1]. The 1.6–4.3 unit difference in pKa reflects a substantially altered electron density distribution on the heteroaromatic ring. This impacts the compound's hydrogen-bond acceptor/donor capabilities, its susceptibility to electrophilic and nucleophilic attack, and its metabolic stability in biological systems.

Medicinal Chemistry Physical Organic Chemistry Drug Design

Positional Isomerism: 3-Substituted Pyridazine Scaffold Offers Distinct Synthetic Utility and Biological Potential Relative to 6-Substituted Pyridazinyl Acetamides

The target compound (2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride) features the reactive chloroacetamide group attached to the 3-position of the pyridazine ring via an amide nitrogen. A closely related positional isomer, N-(6-chloropyridazin-3-yl)acetamide (CAS 14959-31-0), places the chlorine atom directly on the 6-position of the pyridazine ring and the acetamide group on the 3-position [1]. These distinct substitution patterns are not synthetically or functionally equivalent. The 3-amino-substituted pyridazine in the target compound serves as a nucleophilic handle for further derivatization (e.g., alkylation, acylation), whereas the 6-chloro isomer is typically employed as an electrophilic partner in cross-coupling or nucleophilic aromatic substitution reactions.

Synthetic Chemistry Medicinal Chemistry Agrochemical Research

Commercially Supplied at 95%+ Purity with Consistent Batch-to-Batch Analytical Specifications

Reputable vendors (e.g., Chemenu, CymitQuimica, A2B Chem) supply 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride with a minimum purity specification of 95%, often confirmed by HPLC or NMR . While this purity level is typical for research-grade building blocks, it is a critical procurement parameter that ensures minimal interference from impurities in sensitive reactions or biological assays. In contrast, lower-purity or in-house synthesized batches of analogous compounds may introduce variability that compromises reproducibility.

Chemical Procurement Quality Control Synthetic Reproducibility

Optimal Use Cases for 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride (CAS 2138213-64-4) Based on Verified Differentiation


Synthesis of Pyridazine-Containing Kinase Inhibitors or Other Bioactive Heterocycles

The compound serves as a versatile electrophilic building block for introducing a pyridazin-3-yl moiety into larger molecular architectures. Its distinct electronic profile (pKa 2.0, dipole 4.22 D) [1] and the presence of a reactive chloroacetamide group make it particularly suitable for constructing libraries of pyridazine-based kinase inhibitors or enzyme modulators [2]. The hydrochloride salt form ensures facile handling and dissolution in common organic or aqueous reaction media [3].

Medicinal Chemistry SAR Studies Comparing Pyridazine vs. Pyridine/Pyrimidine Cores

For research programs investigating the impact of heterocyclic core electronics on target affinity or metabolic stability, this compound provides a direct entry point to pyridazine-containing analogs. Its lower basicity (pKa 2.0) relative to pyridine (pKa 5.2) and higher dipole moment can lead to significantly altered binding kinetics and physicochemical properties [1], enabling rational SAR exploration.

Agrochemical Intermediate for the Development of Novel Herbicides or Fungicides

Pyridazine derivatives are known to exhibit herbicidal and fungicidal activities. The compound's chloroacetamide moiety can be further elaborated to generate diverse pyridazine-based agrochemical candidates [2]. Its availability as a hydrochloride salt simplifies its use in multi-step synthetic sequences common in agrochemical discovery.

Quality-Controlled Building Block for Reproducible Synthetic Methodology Development

With a guaranteed purity of ≥95% from multiple commercial sources , this compound is suitable for use as a standard substrate in the development and optimization of new synthetic methods (e.g., C–H functionalization, cross-coupling). The consistency in purity minimizes batch-to-batch variability, a critical factor for methodological studies intended for publication or industrial application.

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